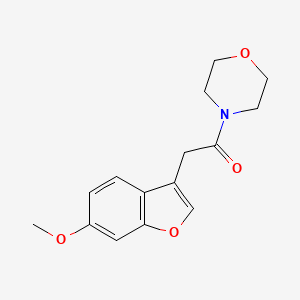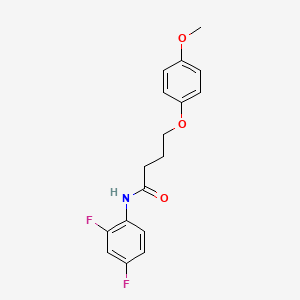
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone, also known as MBME, is a chemical compound with potential applications in scientific research. MBME is a synthetic compound that belongs to the family of benzofuran derivatives.
Mécanisme D'action
The exact mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is not fully understood. However, it is believed that 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone exerts its effects by modulating various signaling pathways in the body. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to have a number of biochemical and physiological effects. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in various tissues. Additionally, 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in lab experiments is its high purity and stability. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone can be synthesized in high yields and can be stored for long periods of time without degradation. However, one limitation of using 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in lab experiments is its cost. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is a synthetic compound and can be expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. One direction is to further elucidate the mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. This will help to better understand how 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone exerts its effects and may lead to the development of more potent and selective compounds. Another direction is to explore the potential of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone as a therapeutic agent for various diseases. This will involve further in vitro and in vivo studies to determine the efficacy and safety of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in animal models and humans. Finally, future research may focus on the development of novel synthetic methods for the production of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone and related compounds.
Méthodes De Synthèse
The synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine and ethyl chloroacetate in the presence of potassium carbonate. The resulting compound is then subjected to a series of reactions to produce 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. This synthesis method has been optimized to produce high yields of pure 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone.
Applications De Recherche Scientifique
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been used in scientific research for its potential applications in the treatment of various diseases. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has also been shown to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-2-3-13-11(10-20-14(13)9-12)8-15(17)16-4-6-19-7-5-16/h2-3,9-10H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYUEIRSGINAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)






![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
